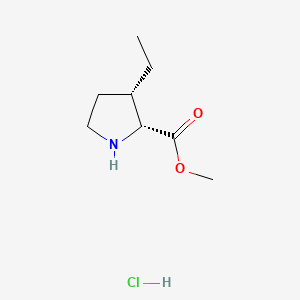![molecular formula C11H12F3NO3 B13910700 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzoic acid core.
Preparation Methods
The synthesis of 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amino and hydroxypropyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The amino and hydroxypropyl groups may also play a role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid include:
4-(Trifluoromethyl)benzoic acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
3-(Trifluoromethyl)benzoic acid: The position of the trifluoromethyl group affects its chemical properties and reactivity.
2-(Trifluoromethyl)benzoic acid: Similar to the 3-position isomer but with different steric and electronic effects. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)8-5-6(10(17)18)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2,(H,17,18)/t9-/m1/s1 |
InChI Key |
GTWOTVRFGPLJJF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)
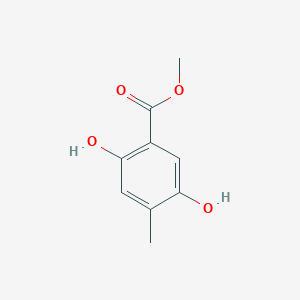
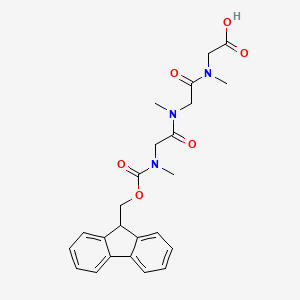
![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
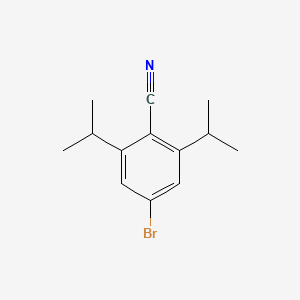
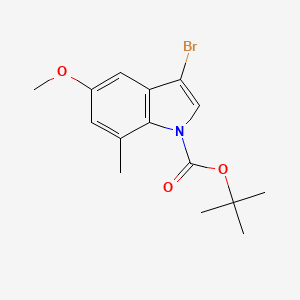
![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)
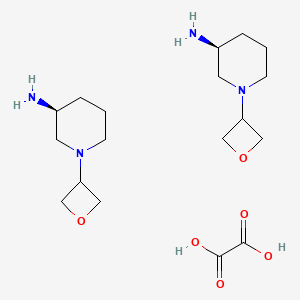
![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
